molecular formula C9H6NNaOS B14493902 Sodium 4-sulfanylidenequinolin-1(4H)-olate CAS No. 64295-00-7

Sodium 4-sulfanylidenequinolin-1(4H)-olate

Cat. No.: B14493902
CAS No.: 64295-00-7
M. Wt: 199.21 g/mol
InChI Key: LVOCIVFREVPUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;1-oxidoquinoline-4-thione: is a chemical compound that belongs to the class of quinoline derivatives It is known for its unique structure, which includes a quinoline ring system with an oxido and thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;1-oxidoquinoline-4-thione typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropyridine N-oxide with sodium sulfide, which results in the formation of the desired compound . The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods: Industrial production of sodium;1-oxidoquinoline-4-thione often involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Sodium;1-oxidoquinoline-4-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxido and thione groups, which can participate in electron transfer processes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides and quinoline thiones, which have distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of sodium;1-oxidoquinoline-4-thione involves its interaction with molecular targets such as enzymes and receptors. The oxido and thione groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Uniqueness: Sodium;1-oxidoquinoline-4-thione is unique due to its specific quinoline ring structure combined with oxido and thione groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various scientific applications.

Properties

CAS No.

64295-00-7

Molecular Formula

C9H6NNaOS

Molecular Weight

199.21 g/mol

IUPAC Name

sodium;1-oxidoquinoline-4-thione

InChI

InChI=1S/C9H6NOS.Na/c11-10-6-5-9(12)7-3-1-2-4-8(7)10;/h1-6H;/q-1;+1

InChI Key

LVOCIVFREVPUCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=CN2[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.